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Abstract
D-2-Phosphoglyceric acid (2-PG) is a pivotal intermediate in cellular respiration, positioned at

a critical juncture in the glycolytic pathway. As the substrate for the enzyme enolase, its

conversion to phosphoenolpyruvate (PEP) represents the ninth and penultimate step of

glycolysis, a reaction essential for the net production of ATP. This technical guide provides an

in-depth examination of 2-PG's function, the kinetics and regulation of its enzymatic

conversion, and its significance in metabolic homeostasis and disease. Detailed experimental

protocols for the quantification of 2-PG and the characterization of enolase activity are

provided, alongside quantitative data and pathway visualizations to support advanced research

and drug development endeavors.

Core Function in Glycolysis
D-2-Phosphoglyceric acid is a three-carbon carboxylic acid that serves as a crucial link in the

"payoff phase" of glycolysis.[1] It is formed from its isomer, D-3-phosphoglyceric acid (3-PG), in

a reversible reaction catalyzed by phosphoglycerate mutase. The primary and most critical

function of 2-PG in cellular respiration is to act as the substrate for the enzyme enolase (EC

4.2.1.11).[2]

Enolase catalyzes the dehydration of 2-PG, removing a molecule of water to form

phosphoenolpyruvate (PEP).[2] This reaction is significant for two key reasons:
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Energy Redistribution: The dehydration reaction dramatically rearranges the internal energy

of the molecule. While the standard free energy change (ΔG°') of the reaction is relatively

small and positive, it concentrates a large portion of the molecule's free energy of hydrolysis

into the newly formed phosphate ester bond in PEP.

Formation of a High-Energy Compound: PEP is an unstable, high-energy molecule poised to

donate its phosphate group to ADP in the final step of glycolysis, a reaction catalyzed by

pyruvate kinase that yields ATP.[1] This substrate-level phosphorylation is a major energy-

capturing step of the pathway.

The conversion of 2-PG to PEP is therefore indispensable for the net energy gain in glycolysis.

The Enolase-Catalyzed Reaction
The reversible dehydration of 2-PG to PEP is a cornerstone of central metabolism.

Catalytic Mechanism
The conversion of 2-PG to PEP proceeds via an E1cB elimination mechanism. The reaction is

critically dependent on the presence of two divalent metal ions, typically Mg²⁺, in the enzyme's

active site.[3]

Binding and Coordination: The substrate, 2-PG, binds to the enolase active site, where its

carboxyl group coordinates with the two Mg²⁺ ions. This coordination stabilizes the negative

charge and increases the acidity of the hydrogen at the C-2 position.[3]

Proton Abstraction: A basic amino acid residue in the active site (e.g., Lys345) abstracts the

acidic proton from C-2, forming a carbanion intermediate.[3]

Hydroxyl Elimination: The hydroxyl group at C-3 is eliminated as a water molecule, facilitated

by an acidic residue (e.g., Glu211), resulting in the formation of a double bond between C-2

and C-3, yielding PEP.[3]
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Caption: The catalytic mechanism of enolase converting 2-PG to PEP.

Thermodynamics and Kinetics
The standard free energy change (ΔG°') for the conversion of 2-PG to PEP is small and

positive, typically reported between +1.7 and +1.8 kJ/mol.[4][5] This indicates that under

standard conditions, the reaction is slightly unfavorable. However, within the cell, the reaction

proceeds in the forward direction because the product, PEP, is rapidly consumed by pyruvate

kinase, keeping its concentration low and pulling the equilibrium forward.

The kinetic parameters of enolase are crucial for understanding metabolic flux. The Michaelis-

Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of

the maximum velocity (Vₘₐₓ), and the catalytic constant (k_cat) represents the turnover

number.

Parameter
Human Muscle Enolase
(ENO3)

Klebsiella pneumoniae
Enolase

Substrate D-2-Phosphoglycerate D-2-Phosphoglycerate

Kₘ (mM) 0.199 0.425

k_cat (s⁻¹) 52.7 Not specified

Reference
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Table 1: Kinetic Parameters of Enolase. This table summarizes key kinetic values for enolase

from different species, highlighting its efficiency in processing 2-PG.

Intracellular Concentration and Metabolic Control
The concentration of 2-PG is a key variable in the regulation of glycolytic flux. Metabolomic

studies have established baseline concentrations for this intermediate across different

organisms under specific growth conditions.

Organism / Cell
Type

2-PG
Concentration
(mM)

Condition Reference

Mammalian iBMK

cells
0.017 ± 0.003 Glucose-rich media [4]

Saccharomyces

cerevisiae (Yeast)
0.11 ± 0.01 Glucose-rich media [4]

Escherichia coli 0.16 ± 0.02 Glucose-rich media [4]

Human Red Blood

Cells
~5 (for 2,3-BPG*) Physiological

Table 2: Intracellular Concentrations of 2-Phosphoglycerate. Concentrations of 2-PG vary

across different organisms. (*Note: 2,3-Bisphosphoglycerate (2,3-BPG), a related metabolite, is

present at very high concentrations in red blood cells and plays a key role in regulating

hemoglobin's oxygen affinity.)

The relatively low concentration of 2-PG compared to some other glycolytic intermediates

suggests that it is rapidly turned over, consistent with the high efficiency of enolase.

Regulation of the 2-PG to PEP Conversion
The activity of enolase, and thus the flux from 2-PG, is subject to several layers of regulation,

making it a potential target for therapeutic intervention.
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Divalent Cations: Enolase activity is absolutely dependent on divalent cations, with Mg²⁺

being the most effective physiological activator. The binding of a "conformational" ion

induces a structural change necessary for substrate binding, while a second "catalytic" ion

participates directly in the reaction.

Inhibitors: Fluoride is a well-known inhibitor of enolase. In the presence of phosphate,

fluoride forms a complex with the Mg²⁺ ions in the active site, blocking substrate binding.

Post-Translational Modifications (PTMs): Emerging research indicates that enolase activity

can be modulated by PTMs. For instance, acetylation of Enolase 1 (ENO1) has been shown

to increase its binding to certain RNAs, leading to an inhibition of its catalytic activity.

Riboregulation: Recent studies have uncovered a novel regulatory mechanism where

specific RNA ligands can directly bind to enolase and inhibit its enzymatic activity. This

"riboregulation" has been implicated in the metabolic rewiring of stem cells during

differentiation.

Enolase Activity

Mg²⁺ Concentration

 Activates

Fluoride (F⁻)

 Inhibits

Post-Translational
Modifications

(e.g., Acetylation)

 Modulates

Regulatory RNA
Ligands

 Inhibits
(Riboregulation)

Click to download full resolution via product page

Caption: Key regulators of enolase activity.

Experimental Protocols
Accurate measurement of 2-PG levels and enolase activity is fundamental for research in

metabolism. The following sections provide detailed methodologies for key experiments.
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Protocol: Measurement of Enolase Activity in Cell
Lysates
This protocol is based on a continuous spectrophotometric rate determination assay. Enolase

converts 2-PG to PEP, which is then used by pyruvate kinase (PK) to produce ATP and

pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to

NAD⁺. The rate of NADH disappearance is monitored as a decrease in absorbance at 340 nm

and is directly proportional to enolase activity.

Materials:

Lysis Buffer: RIPA or NP-40 buffer, or 15 mM Tris-HCl (pH 7.4) with 0.02% (w/v) BSA.

Reaction Buffer (pH 7.4): 81 mM Triethanolamine, 25 mM MgSO₄, 100 mM KCl.

Substrate/Reagent Stock Solutions:

56 mM D-2-Phosphoglyceric Acid (2-PG)

20 mM Adenosine 5'-Diphosphate (ADP)

7 mM β-Nicotinamide adenine dinucleotide, reduced form (NADH)

Pyruvate Kinase (PK) / Lactic Dehydrogenase (LDH) enzyme mix (e.g., 7 units PK, 10

units LDH per reaction).

Spectrophotometer capable of reading at 340 nm.

96-well UV-transparent plates or cuvettes.

Procedure:

Sample Preparation (Cell Lysate): a. Harvest cultured cells (approx. 10⁶) by centrifugation. b.

Wash the cell pellet once with ice-cold PBS. c. Resuspend the pellet in 0.5 mL of ice-cold

Lysis Buffer. d. Lyse the cells by sonication on ice. e. Clarify the lysate by centrifugation at

20,000 x g for 20-30 minutes at 4°C. f. Collect the supernatant and determine the protein

concentration (e.g., using a Bradford assay). Store on ice or at -80°C.
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Assay Setup: a. Prepare a master mix for the desired number of reactions. For each 100 µL

reaction, combine:

Reaction Buffer
ADP (final concentration ~1.3 mM)
NADH (final concentration ~0.12 mM)
PK/LDH enzyme mix b. Aliquot the master mix into wells of a 96-well plate or cuvettes. c.
Add 1-10 µL of cell lysate (containing 1-10 µg of protein) to each "Test" well. Add an
equivalent volume of Lysis Buffer to a "Blank" well. d. Equilibrate the plate to 25°C in the
spectrophotometer and monitor absorbance at 340 nm until the reading is stable.

Initiating the Reaction: a. Start the reaction by adding 2-PG stock solution to all wells (final

concentration ~1.9 mM). b. Immediately begin kinetic measurement, recording the

absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

Data Analysis: a. Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the

linear portion of the kinetic curve for both the Test and Blank samples. b. Subtract the rate of

the Blank from the Test rate to get the corrected rate. c. Calculate enolase activity using the

Beer-Lambert law. One unit of activity is defined as the amount of enzyme that converts 1.0

µmole of 2-PG to PEP per minute.

Formula: Units/mL enzyme = (ΔA₃₄₀/min * Reaction Volume) / (ε * Path Length * Sample

Volume), where ε for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
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Caption: Experimental workflow for measuring enolase activity.
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Protocol: Measurement of 2-PG Concentration
This protocol is based on a fluorometric assay kit. 2-PG is converted to pyruvate through the

actions of enolase and pyruvate kinase. Pyruvate is then oxidized by pyruvate oxidase to

produce hydrogen peroxide (H₂O₂), which reacts with a probe to generate a fluorescent signal

(Ex/Em = 535/587 nm).

Materials:

Commercial 2-Phosphoglycerate Assay Kit (containing Assay Buffer, Fluorometric Probe,

Enolase, PK, Pyruvate Oxidase, and a 2-PG Standard).

Sample lysates prepared as described in 5.1, but deproteinized using a 10 kDa spin filter.

96-well black microtiter plate.

Fluorescence microplate reader.

Procedure:

Sample and Standard Preparation: a. Prepare a standard curve by diluting the 2-PG

standard in Assay Buffer according to the kit manufacturer's instructions (e.g., 0 to 1

nmol/well). b. For each unknown sample, prepare two wells: one for the measurement (+

Enolase) and one for background control (- Enolase). Add 10-50 µL of deproteinized lysate to

each of the paired wells. Adjust the final volume to 50 µL with Assay Buffer.

Reaction Setup: a. Prepare a "Reaction Mix" containing Assay Buffer, Probe, Enolase, PK,

and Pyruvate Oxidase. b. Prepare a "Negative Control Mix" that is identical to the Reaction

Mix but lacks the Enolase enzyme. c. Add 50 µL of the Reaction Mix to the standard wells

and the "+ Enolase" sample wells. d. Add 50 µL of the Negative Control Mix to the "-

Enolase" sample wells.

Incubation and Measurement: a. Mix the contents of the wells thoroughly. b. Incubate the

plate for 60 minutes at 37°C, protected from light. c. Measure the fluorescence at Ex/Em =

535/587 nm.
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Data Analysis: a. For each sample, calculate the net relative fluorescence units (RFU) by

subtracting the background reading (- Enolase well) from the measurement reading (+

Enolase well). b. Plot the RFU values for the standards against their concentrations to

generate a standard curve. c. Determine the concentration of 2-PG in the unknown samples

by extrapolating their net RFU values from the standard curve.

Conclusion and Future Directions
D-2-Phosphoglyceric acid, through its conversion to PEP by enolase, represents a critical

control point in cellular energy production. The enolase reaction is not merely a simple

dehydration but a sophisticated catalytic process that is finely tuned by ionic cofactors,

inhibitors, and novel regulatory mechanisms like PTMs and riboregulation. Given the

upregulation of glycolysis and elevated enolase expression in many cancers, this axis presents

a compelling target for drug development. Future research should focus on elucidating the

specific roles of different enolase isoforms and their unique regulatory features in various

physiological and pathological contexts. The development of isoform-specific inhibitors or

agents that modulate the novel regulatory pathways of enolase could offer new therapeutic

strategies for cancer and other metabolic diseases.
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To cite this document: BenchChem. [The Role of D-2-Phosphoglyceric Acid in Cellular
Respiration: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3327455#d-2-phosphoglyceric-acid-function-in-
cellular-respiration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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